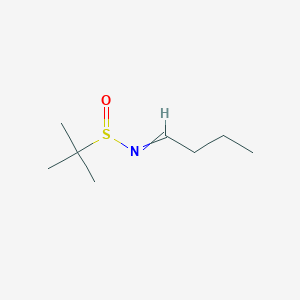
N-butylidene-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butylidene-2-methylpropane-2-sulfinamide is a sulfinamide compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol. This compound has attracted significant attention in scientific research due to its unique chemical structure and properties.
Preparation Methods
N-butylidene-2-methylpropane-2-sulfinamide can be synthesized through various methods. One common synthetic route involves the condensation of 2-methyl-2-propanesulfinamide with butanal under specific reaction conditions . Industrial production methods may involve the use of copper-mediated condensation reactions .
Chemical Reactions Analysis
N-butylidene-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfinamide group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamide group acts as a leaving group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents . Major products formed from these reactions include sulfoxides, sulfones, and amines .
Scientific Research Applications
N-butylidene-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: this compound is employed in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-butylidene-2-methylpropane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates diastereoselective addition reactions by acting as a chiral template . The sulfinamide group can also serve as a protecting group for amines, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
N-butylidene-2-methylpropane-2-sulfinamide can be compared with other sulfinamide compounds such as:
tert-Butanesulfinamide:
This compound: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
N-butylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C8H17NOS/c1-5-6-7-9-11(10)8(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
ZBFJREMTWBYHFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


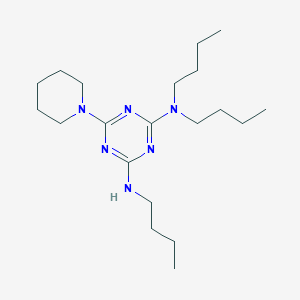
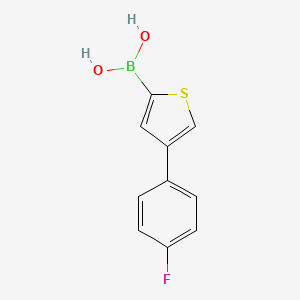
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)
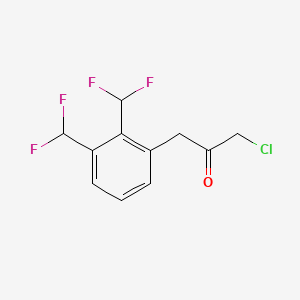
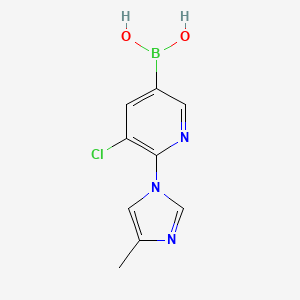
![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
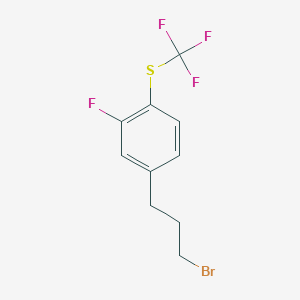
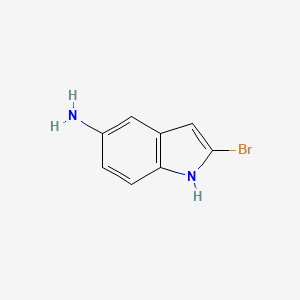


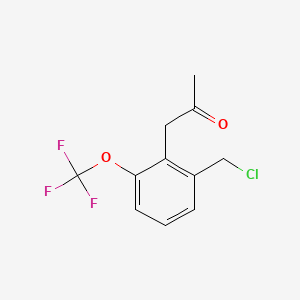
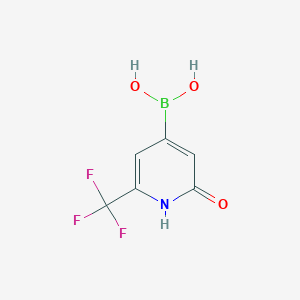
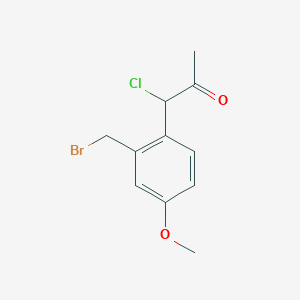
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
